molecular formula C12H19NO6S2 B2797952 Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]thiophene-2-carboxylate CAS No. 2034540-72-0

Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2797952
CAS No.: 2034540-72-0
M. Wt: 337.41
InChI Key: JDLASKIEOHNCNG-UHFFFAOYSA-N
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Description

Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with appropriate sulfonamide and esterification reagents. One common method involves the use of thiophene-2-carboxylic acid chloride, which reacts with 2,3-dimethoxy-2-methylpropylamine to form the corresponding sulfonamide. This intermediate is then esterified using methanol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, contributing to the compound’s overall biological activity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-sulfonyl amino-2-thiophenecarboxylate: Similar structure but lacks the dimethoxy and methylpropyl groups.

    3,3’-dimethoxy-2,2’-bithiophene: Contains a similar thiophene core but with different substituents.

Uniqueness

Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the 2,3-dimethoxy-2-methylpropyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6S2/c1-12(19-4,8-17-2)7-13-21(15,16)9-5-6-20-10(9)11(14)18-3/h5-6,13H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLASKIEOHNCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(SC=C1)C(=O)OC)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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